2,3-Dichloro-4-(trifluoromethyl)aniline
Overview
Description
2,3-Dichloro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4Cl2F3N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and trifluoromethyl groups. This compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
It is known that the compound can be used in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s boiling point is 214-218 °c (lit) and it has a density of 14160 g/mL at 25 °C (lit) . These properties may influence its bioavailability.
Action Environment
The action of 2,3-Dichloro-4-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as side reactions can predominate at higher temperatures due to lowering of ammonia concentration .
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, thereby impacting the cell’s ability to manage oxidative stress . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including increased oxidative stress and altered gene expression . The stability of this compound in various experimental conditions is also a critical factor in determining its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on the organism . High doses of this compound can result in toxicity, affecting vital organs and leading to adverse health outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular and organismal health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall impact. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(trifluoromethyl)aniline typically involves the halogenation and amination of 4-chlorotrifluoromethyl benzene. One common method includes the following steps:
Halogenation: 4-chlorotrifluoromethyl benzene is subjected to a halogenation reaction using chlorine gas in the presence of a catalyst such as ferric chloride. This reaction is carried out at elevated temperatures to produce a mixture of chlorinated products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,3-Dichloro-4-(trifluoromethyl)aniline has several applications in scientific research:
Agriculture: It is used as an intermediate in the synthesis of agrochemicals, including insecticides and herbicides.
Pharmaceuticals: The compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those with antifungal and antibacterial properties.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: This compound has similar substituents but differs in the position of the chlorine atoms.
2,6-Dichloro-4-(trifluoromethyl)aniline: Another closely related compound with chlorine atoms at different positions on the benzene ring.
Uniqueness
2,3-Dichloro-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized agrochemicals and pharmaceuticals, where precise molecular interactions are crucial.
Properties
IUPAC Name |
2,3-dichloro-4-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURXNOZLOWVKAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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